molecular formula C19H19ClN2O6S B11227408 Methyl 2-({[7-chloro-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-2-yl]carbonyl}amino)benzoate

Methyl 2-({[7-chloro-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-2-yl]carbonyl}amino)benzoate

Cat. No.: B11227408
M. Wt: 438.9 g/mol
InChI Key: KQDWDDYBALZEOJ-UHFFFAOYSA-N
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Description

METHYL 2-(7-CHLORO-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-AMIDO)BENZOATE is a complex organic compound that features a benzoxazepine core. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of functional groups such as the methanesulfonyl and chloro groups contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-(7-CHLORO-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-AMIDO)BENZOATE typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

    Formation of the Benzoxazepine Core: This step involves the cyclization of an appropriate precursor to form the benzoxazepine ring.

    Introduction of the Chloro Group: Chlorination is carried out using reagents such as thionyl chloride or phosphorus pentachloride.

    Methanesulfonylation: The methanesulfonyl group is introduced using methanesulfonyl chloride in the presence of a base like triethylamine.

    Amidation: The final step involves the formation of the amide bond, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-(7-CHLORO-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-AMIDO)BENZOATE undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methanesulfonyl group.

    Hydrolysis: The ester and amide bonds can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group.

Scientific Research Applications

METHYL 2-(7-CHLORO-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-AMIDO)BENZOATE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its activity against certain biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.

    Biological Studies: It is used in studies to understand its interaction with various enzymes and receptors.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of METHYL 2-(7-CHLORO-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-AMIDO)BENZOATE involves its interaction with specific molecular targets. The methanesulfonyl group is known to act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    METHYL 2-(7-CHLORO-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-AMIDO)BENZOATE: shares similarities with other benzoxazepine derivatives, such as:

Uniqueness

The uniqueness of METHYL 2-(7-CHLORO-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-AMIDO)BENZOATE lies in its specific combination of functional groups and the benzoxazepine core, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C19H19ClN2O6S

Molecular Weight

438.9 g/mol

IUPAC Name

methyl 2-[(7-chloro-5-methylsulfonyl-3,4-dihydro-2H-1,5-benzoxazepine-2-carbonyl)amino]benzoate

InChI

InChI=1S/C19H19ClN2O6S/c1-27-19(24)13-5-3-4-6-14(13)21-18(23)17-9-10-22(29(2,25)26)15-11-12(20)7-8-16(15)28-17/h3-8,11,17H,9-10H2,1-2H3,(H,21,23)

InChI Key

KQDWDDYBALZEOJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2CCN(C3=C(O2)C=CC(=C3)Cl)S(=O)(=O)C

Origin of Product

United States

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